molecular formula C10H11NO2 B8581496 4-(Hydroxymethyl)-1-phenyl-2-azetidinone

4-(Hydroxymethyl)-1-phenyl-2-azetidinone

Cat. No. B8581496
M. Wt: 177.20 g/mol
InChI Key: LMMWAPYREPQIMU-UHFFFAOYSA-N
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Patent
US04435322

Procedure details

To a dilution of 106.5 g. (0.486 moles) of ethyl 1-phenyl-4-oxo-2-azetidine-carboxylate prepared according to Example 24 in 700 ml. of methanol 18.74 g. (0.493 moles) of sodium tetrahydrido-borate(III) are added with outer cooling with ice water and stirring. The mixture is acidified with dilute hydrochloric acid and it is then neutralized with disodium hydrogenphosphate. Methanol is distilled off in vacuo. 65 g. (76%) of the named compound are obtained, melting at 100° to 102° C. (ethyl acetate/petroleum ether).
Name
ethyl 1-phenyl-4-oxo-2-azetidine-carboxylate
Quantity
0.486 mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium tetrahydrido-borate(III)
Quantity
0.493 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
disodium hydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18.74 g
Type
solvent
Reaction Step Six
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:10](=[O:11])[CH2:9][CH:8]2[C:12](OCC)=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.P([O-])([O-])(O)=O.[Na+].[Na+]>CO>[C:1]1([N:7]2[CH:8]([CH2:12][OH:13])[CH2:9][C:10]2=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
ethyl 1-phenyl-4-oxo-2-azetidine-carboxylate
Quantity
0.486 mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(CC1=O)C(=O)OCC
Step Two
Name
sodium tetrahydrido-borate(III)
Quantity
0.493 mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
disodium hydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
18.74 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Methanol is distilled off in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(CC1CO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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